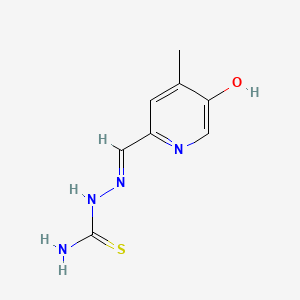
Dacliximab
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Daclizumab is a humanized monoclonal antibody that targets CD25, the alpha subunit of the high-affinity interleukin-2 receptor. It was initially approved by the US Food and Drug Administration in 1997 for the prevention of rejection in renal transplant patients . Daclizumab has also been used in the treatment of relapsing-remitting multiple sclerosis .
Méthodes De Préparation
Daclizumab is produced using recombinant DNA technology. The process involves the insertion of the gene encoding the antibody into a suitable host cell, such as Chinese hamster ovary cells. These cells are then cultured in bioreactors under controlled conditions to produce the antibody . The antibody is subsequently purified using a series of chromatography steps to ensure high purity and yield .
Analyse Des Réactions Chimiques
Daclizumab, being a monoclonal antibody, primarily undergoes protein-specific reactions rather than small molecule chemical reactions. It can be subject to oxidation, reduction, and glycosylation modifications. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and glycosylation enzymes . The major products formed from these reactions are modified forms of the antibody with altered biological activity .
Applications De Recherche Scientifique
Daclizumab has been extensively studied for its applications in immunology and neurology. In immunology, it has been used to prevent organ rejection in transplant patients by inhibiting the activation of T cells . In neurology, it has shown efficacy in reducing the frequency of relapses in patients with multiple sclerosis by modulating the immune response . Additionally, daclizumab has been investigated for its potential use in treating other autoimmune diseases and certain types of cancer .
Mécanisme D'action
Daclizumab exerts its effects by binding to CD25, the alpha subunit of the high-affinity interleukin-2 receptor on the surface of activated T cells . This binding prevents interleukin-2 from interacting with its receptor, thereby inhibiting the proliferation and activation of T cells . Daclizumab also increases the availability of interleukin-2 for binding to intermediate-affinity receptors on natural killer cells, leading to their expansion and enhanced immune regulation .
Comparaison Avec Des Composés Similaires
Daclizumab is similar to other monoclonal antibodies that target the interleukin-2 receptor, such as basiliximab . daclizumab is unique in its ability to modulate both T cells and natural killer cells, providing a broader immunomodulatory effect . Other similar compounds include tocilizumab and rituximab, which target different components of the immune system but share the common goal of modulating immune responses .
Propriétés
Numéro CAS |
152923-56-3 |
|---|---|
Formule moléculaire |
C9H13ClFNO |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




